Ethyl N-ethyl-N-phenylglycinate
Description
Ethyl N-ethyl-N-phenylglycinate is a glycine derivative featuring an ethyl ester group and dual substitution on the nitrogen atom: one ethyl group and one phenyl group. Such compounds are often investigated for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable steric and electronic properties.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-(N-ethylanilino)acetate |
InChI |
InChI=1S/C12H17NO2/c1-3-13(10-12(14)15-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
UAUMAWKVDBQGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)OCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Ethyl N-ethyl-N-phenylglycinate (hypothetical) with key analogs, based on evidence-derived
Key Observations :
- Ethyl vs. Methyl Esters : Ethyl N-phenylglycinate (MW 179.22) has a higher molecular weight and boiling point compared to methyl N-phenylglycinate (MW 165.19), reflecting increased hydrophobicity and stability .
- Hydroxyl Substituents: Ethyl N-[(2-hydroxyphenyl)methyl]glycinate (MW 209.24) exhibits higher polarity due to the hydroxyl group, leading to a higher boiling point (326.5°C) and density (1.146 g/cm³) compared to non-hydroxylated analogs .
Reactivity and Functional Group Influence
- N-Alkylation Effects : The presence of an ethyl group on the nitrogen (as in this compound) likely increases steric hindrance compared to N-phenylglycinates, reducing nucleophilic reactivity at the nitrogen. This could slow amide bond formation or hydrolysis rates .
- Ester Group Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters under physiological conditions, making them more suitable for sustained-release formulations .
Notes on Data Limitations
- Direct data for this compound is absent in the provided evidence; properties are inferred from structural analogs.
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